Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications. Key steps include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the bromomethyl group: This is often done via bromination using reagents like N-bromosuccinimide (NBS) under radical conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Chemistry: The compound is a precursor for various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl thiophene-3-carboxylate: Lacks the bromomethyl and methylcarbamoyl groups, resulting in different reactivity and applications.
Ethyl 2-amino-4-(chloromethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Ethyl 2-amino-4-(hydroxymethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate: Contains a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. The combination of functional groups also provides a versatile scaffold for the synthesis of diverse bioactive molecules and materials.
Properties
IUPAC Name |
ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-3-16-10(15)6-5(4-11)7(9(14)13-2)17-8(6)12/h3-4,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUAVYXARTZLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CBr)C(=O)NC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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